4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE
Overview
Description
4-Hydroxy-2’,4’,6’-trimethoxychalcone is a chemical compound with the molecular formula C18H18O5 and a molecular weight of 314.33 g/mol . It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-2’,4’,6’-trimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-hydroxybenzaldehyde with 2,4,6-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 4-Hydroxy-2’,4’,6’-trimethoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2’,4’,6’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogenation with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrochalcones.
Substitution: Substituted chalcones with various functional groups.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: It exhibits antimicrobial and antioxidant properties, making it a candidate for biological studies.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’,4’,6’-trimethoxychalcone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant defense mechanisms.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Comparison with Similar Compounds
4-Hydroxy-2’,4’,6’-trimethoxychalcone can be compared with other chalcones such as:
2’-Hydroxy-4,4’,6’-trimethoxychalcone: Similar structure but with different hydroxylation pattern.
2’-Hydroxy-3,4,4’,6’-tetramethoxychalcone: Additional methoxy group, leading to different chemical properties.
Uniqueness: 4-Hydroxy-2’,4’,6’-trimethoxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chalcones.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-14-10-16(22-2)18(17(11-14)23-3)15(20)9-6-12-4-7-13(19)8-5-12/h4-11,19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNLSRDFHQCTQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398532 | |
Record name | 4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61777-22-8 | |
Record name | 4-HYDROXY-2',4',6'-TRIMETHOXYCHALCONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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